molecular formula C₂₉H₄₄N₂O₄ B1156192 1,2-Dehydro-3-oxo Desallyl Rocuronium

1,2-Dehydro-3-oxo Desallyl Rocuronium

Cat. No.: B1156192
M. Wt: 484.67
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dehydro-3-oxo Desallyl Rocuronium, also known as Rocuronium EP Impurity H or Rocuronium BP Impurity H, is a structurally characterized impurity of the neuromuscular blocking agent Rocuronium Bromide . As a certified reference material, this compound is essential for advanced analytical research and quality control in pharmaceutical development. Its primary research value lies in enabling the identification and quantification of impurities during the analysis of Rocuronium Bromide, helping to ensure the safety and purity of the pharmaceutical product . Rocuronium Bromide itself is a non-depolarizing neuromuscular blocking agent used as an adjunct in general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery . It functions as a competitive antagonist at the nicotinic acetylcholine receptors of the neuromuscular junction, preventing acetylcholine from binding and transmitting signals for muscle contraction . Research into related impurities like 1,2-Dehydro-3-oxo Desallyl Rocuronium is critical for maintaining high standards in pharmaceutical manufacturing and for comprehensive stability studies of the parent drug substance.

Properties

Molecular Formula

C₂₉H₄₄N₂O₄

Molecular Weight

484.67

Origin of Product

United States

Synthetic Strategies and Transformational Pathways for 1,2 Dehydro 3 Oxo Desallyl Rocuronium

Retrosynthetic Analysis of the 1,2-Dehydro-3-oxo Desallyl Rocuronium (B1662866) Scaffold

Retrosynthetic analysis of 1,2-Dehydro-3-oxo Desallyl Rocuronium reveals a pathway that logically disconnects the molecule into simpler, more readily available precursors. The primary disconnections involve the formation of the A-ring enone system and the introduction of the morpholino and pyrrolidinyl groups. The core of the molecule is a modified androstane (B1237026) skeleton. The final quaternization step to introduce the allyl group in Rocuronium is omitted in the synthesis of this desallyl analogue. The key transformations to consider in a retrosynthetic sense are the dehydrogenation to form the 1,2-double bond, the oxidation of the 3-hydroxyl group to a ketone, and the nucleophilic additions of morpholine (B109124) and pyrrolidine (B122466) to the steroidal backbone. This approach points towards a starting material such as an epiandrosterone (B191177) derivative, which can be systematically functionalized.

Synthetic Approaches to the Desallyl Rocuronium Precursor

The synthesis of the desallyl rocuronium precursor, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol, is a critical phase. A common starting material is 5α-androstan-2-en-17-one. ccspublishing.org.cn The synthesis often begins with the epoxidation of the 2,3-double bond. ccspublishing.org.cn This is followed by the regioselective ring-opening of the resulting epoxide with morpholine. ccspublishing.org.cn The introduction of the pyrrolidine moiety at the 16-position is another key step, which can be achieved through various methods, including condensation reactions. mdpi.com An efficient route involves the ring-opening of an epoxide at the 2,3-position, followed by the introduction of the pyrrolidine group, leading to the key intermediate 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol. ccspublishing.org.cnresearchgate.net This intermediate serves as the direct precursor before the oxidative and dehydrogenation steps.

Oxidative Methodologies for the Introduction of the 3-oxo Moiety

The transformation of the 3α-hydroxyl group on the steroidal A-ring to a 3-oxo moiety is a crucial oxidative step. Various oxidizing agents can be employed for this purpose. Chromium-based reagents, such as Jones reagent (CrO₃/H₂SO₄ in acetone), have been widely used for the oxidation of secondary alcohols in steroid chemistry. researchgate.net Other methods include the use of reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) to achieve a more controlled oxidation. The choice of oxidant is critical to avoid over-oxidation or side reactions on other sensitive functional groups present in the molecule. For instance, the oxidation of a 3β-acetoxy-Δ⁵ steroid to a 5α-hydroxy-6-oxo steroid has been achieved through epoxidation followed by Jones oxidation. researchgate.net

Dehydrogenation Techniques for the Formation of the 1,2-Double Bond

The introduction of a double bond between the C1 and C2 positions of the steroidal A-ring is a key transformation to yield the final product. This dehydrogenation creates an α,β-unsaturated ketone system. Microbial 1,2-dehydrogenation is a well-established method for this transformation in the steroid industry, often utilizing microorganisms like Nocardioides simplex or Rhodococcus species. nih.govnih.gov These biocatalytic methods offer high selectivity. Chemical methods for dehydrogenation can also be employed. These may involve the use of selenium dioxide (SeO₂) or other dehydrogenating agents. The presence of a C1-C2 double bond in the A ring of the steroid core is known to enhance the biological effects of some therapeutic steroids. nih.gov

Stereoselective Synthesis Considerations in Multi-Step Derivatization

Throughout the synthesis, maintaining the correct stereochemistry at multiple chiral centers is paramount. The androstane skeleton possesses numerous stereocenters, and their configuration is crucial for the compound's activity. unimi.it The introduction of the morpholino and pyrrolidinyl groups must be stereoselective. For instance, the ring-opening of a 2α,3α-epoxide with morpholine typically proceeds via an Sₙ2 mechanism, resulting in a trans-diaxial product, leading to the desired 2β-morpholinyl-3α-hydroxy configuration. ccspublishing.org.cn Similarly, the introduction of the 16β-pyrrolidinyl group is a stereochemically controlled process. mdpi.com The reduction of the 17-keto group to a 17β-hydroxyl group also requires a stereoselective reducing agent. unimi.it

Characterization of Synthetic Intermediates and Reaction Byproducts

The structural elucidation of synthetic intermediates and any potential byproducts is essential for ensuring the purity of the final compound. A combination of analytical techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and assess the purity of isolated compounds. nih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides accurate mass data, aiding in the confirmation of molecular formulas. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for determining the precise structure and stereochemistry of the intermediates and the final product. unimi.it Forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) can help identify potential degradation products. nih.gov

Optimization of Reaction Conditions for Research-Scale Production

For the efficient synthesis of 1,2-Dehydro-3-oxo Desallyl Rocuronium on a research scale, optimization of reaction conditions is crucial. This involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents to maximize yield and minimize the formation of impurities. researchgate.netresearchgate.net For instance, in the epoxidation step, different epoxidizing agents and conditions can be screened to find the most effective and selective method. ccspublishing.org.cn Similarly, the conditions for the nucleophilic substitution reactions, oxidations, and dehydrogenation steps need to be fine-tuned. The development of a scalable process is also a consideration, even at the research level, to ensure that the synthesis can be reliably repeated. asianpubs.orgasianpubs.org

Advanced Structural Elucidation and Conformational Analysis of 1,2 Dehydro 3 Oxo Desallyl Rocuronium

Spectroscopic Methodologies for Comprehensive Structural Assignment

A combination of sophisticated spectroscopic techniques is required to unambiguously determine the complex structure of 1,2-Dehydro-3-oxo Desallyl Rocuronium (B1662866). These methods provide complementary information, from atomic connectivity to the precise spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For a complex steroid like 1,2-Dehydro-3-oxo Desallyl Rocuronium, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is necessary.

The ¹H-NMR spectrum provides initial information on the proton environments. Key signals expected for this molecule include those for the morpholino and pyrrolidinium (B1226570) methylene (B1212753) protons, the acetoxy methyl group, and the olefinic protons of the unsaturated A-ring. The ¹³C-NMR spectrum is crucial for identifying all carbon atoms, with a characteristic downfield signal anticipated for the 3-oxo carbonyl carbon, typically appearing around δ 208 ppm.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks within individual spin systems, helping to trace the connectivity through the steroid rings and the side chains.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different spin systems, identifying quaternary carbons, and confirming the placement of functional groups, such as the attachment of the morpholino group at C-2 and the acetate (B1210297) group at C-17.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. NOESY cross-peaks are observed between protons that are close in space, even if they are not directly bonded. This is indispensable for determining the stereochemistry of the molecule, such as the fusion of the steroid rings and the relative orientation of substituents. For instance, NOESY data can validate the 16β, 17β configuration, which is consistent with the parent rocuronium structure.

Table 1: Representative NMR Chemical Shift Assignments for 1,2-Dehydro-3-oxo Desallyl Rocuronium Note: These are expected values based on related steroidal structures. Actual values may vary.

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
C-1 (CH)~7.1~155
C-2 (CH)~6.0~125
C-3 (C=O)-~208
C-17 (CH)~4.8~80
Acetoxy CH₃~2.1~21
Morpholino CH₂~3.5-3.7~50-67
Pyrrolidinium CH₂~3.4-3.8~54-65

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is employed to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition and definitive confirmation of the molecular formula, C₃₂H₄₉N₂O₄⁺ for the cation. lgcstandards.com

Table 2: Expected High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular Formula (cation)C₃₂H₄₉N₂O₄⁺
Monoisotopic Mass (cation)525.3692 Da
Major Fragment Ion (loss of acetic acid)m/z 465.3481

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For 1,2-Dehydro-3-oxo Desallyl Rocuronium, the most prominent and diagnostic absorption bands would be associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The α,β-unsaturated ketone system in Ring A is expected to show a strong C=O stretching band at a lower frequency than a saturated ketone (around 1670-1685 cm⁻¹) and a C=C stretching band around 1600-1650 cm⁻¹. libretexts.org The ester carbonyl of the acetate group at C-17 would exhibit a strong absorption at a higher frequency, typically around 1735-1750 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, polarizable bonds, making it an excellent complementary technique. It is particularly useful for observing the C=C bond of the enone system and the C-C bonds of the steroid backbone. researchgate.netunibe.ch While the C=O stretch is also visible in Raman spectra, the C=C stretching vibration often gives a strong and sharp signal, confirming the presence of unsaturation in the A-ring. researchgate.net

Table 3: Key Vibrational Frequencies for Functional Group Identification

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
α,β-Unsaturated KetoneC=O Stretch1670 - 1685 (Strong)1670 - 1685 (Moderate)
α,β-Unsaturated KetoneC=C Stretch1600 - 1650 (Variable)1600 - 1650 (Strong)
EsterC=O Stretch1735 - 1750 (Strong)1735 - 1750 (Weak)
Alkyl C-HStretch2850 - 2960 (Strong)2850 - 2960 (Strong)

Computational Chemistry for Gas-Phase and Solution-Phase Conformational Landscapes

Computational chemistry methods are invaluable for exploring the conformational flexibility and energetic landscapes of molecules, providing insights that are complementary to experimental data.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to model the behavior of molecules over time. researchgate.netnih.gov

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. By minimizing this energy, the most stable conformation(s) can be predicted. For 1,2-Dehydro-3-oxo Desallyl Rocuronium, MM calculations can be used to explore the different possible ring conformations and the orientations of the flexible side chains. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations go a step further by solving Newton's equations of motion for the atoms in the molecule, simulating their movement over time at a given temperature. nih.govyoutube.com This provides a dynamic picture of the molecule's conformational landscape, revealing how it flexes, bends, and samples different shapes in either the gas phase or in a simulated solvent environment. An MD simulation of this rocuronium derivative would illustrate the conformational flexibility of the steroid backbone, particularly the degree of planarity in the A-ring, and the range of motion of the morpholino and pyrrolidinium substituents. mdpi.comnih.gov This information is crucial for understanding how the molecule might interact with biological targets.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and energetics of complex molecules like 1,2-dehydro-3-oxo desallyl rocuronium. These methods provide insights into molecular properties that are often difficult to determine experimentally.

Theoretical Framework and Application

DFT calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electron density, molecular orbitals, and energy. For 1,2-dehydro-3-oxo desallyl rocuronium, a DFT study would typically involve geometry optimization to find the lowest energy conformation of the molecule. This is crucial as the three-dimensional structure dictates its interaction with biological targets.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding potential sites of interaction with other molecules, such as metabolic enzymes or receptor binding sites.

Expected Research Findings

While specific DFT studies on 1,2-dehydro-3-oxo desallyl rocuronium are not widely available in public literature, calculations on similar heterocyclic steroid structures provide a basis for expected findings. researchgate.netthemedicon.com The introduction of the 1,2-dehydro and 3-oxo functionalities in the A-ring of the steroid nucleus, compared to rocuronium, would significantly alter the electronic properties. The conjugated enone system is expected to lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack.

The following interactive data table illustrates the type of data that would be generated from a comparative DFT study of 1,2-dehydro-3-oxo desallyl rocuronium and the parent compound, rocuronium. The values presented are hypothetical but representative of what such a study would aim to determine.

Parameter1,2-Dehydro-3-oxo Desallyl Rocuronium (Predicted)Rocuronium (Reference)Significance
Total Energy (Hartree)-2150.45-2152.89Indicates relative thermodynamic stability.
HOMO Energy (eV)-6.21-5.89Relates to the electron-donating ability.
LUMO Energy (eV)-1.87-1.25Relates to the electron-accepting ability.
HOMO-LUMO Gap (eV)4.344.64Indicator of chemical reactivity and stability.
Dipole Moment (Debye)5.84.2Reflects the overall polarity of the molecule.

Absolute Configuration Determination and Chirality Assignment

The steroidal framework of 1,2-dehydro-3-oxo desallyl rocuronium is inherently chiral, containing multiple stereocenters. The precise three-dimensional arrangement of atoms, or its absolute configuration, is fundamental to its chemical identity and biological activity.

Stereochemical Complexity

Rocuronium bromide itself possesses ten chiral centers, leading to a large number of possible stereoisomers. cbg-meb.nl The formation of the 1,2-dehydro-3-oxo desallyl rocuronium impurity involves modifications that could potentially alter the stereochemistry at or near the sites of chemical change. The determination of the absolute configuration of each chiral center is therefore a non-trivial task requiring sophisticated analytical methods.

Methods for Chirality Assignment

The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. google.com This technique provides a detailed three-dimensional map of the atomic positions in the crystal lattice. However, it is contingent on the ability to grow a suitable single crystal of the compound, which can be a significant challenge for complex molecules that may exist as amorphous solids.

In the absence of a single crystal, spectroscopic techniques combined with computational methods offer a powerful alternative. Vibrational Circular Dichroism (VCD) is one such technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to a specific enantiomer and can be compared to the theoretically predicted spectrum from quantum chemical calculations (like DFT) for a known absolute configuration. A match between the experimental and computed spectra allows for an unambiguous assignment of the absolute configuration.

Expected Chirality of 1,2-Dehydro-3-oxo Desallyl Rocuronium

Assuming the synthetic or degradation pathway from rocuronium to this impurity does not involve epimerization at the core stereocenters of the steroid nucleus, the absolute configurations at these centers would be expected to be retained. The following data table outlines the presumed absolute configuration of the key stereocenters in 1,2-dehydro-3-oxo desallyl rocuronium, based on the known stereochemistry of rocuronium.

Stereocenter (Carbon Atom)Assigned Configuration (R/S)Method of Determination
C5SInferred from Rocuronium structure
C8RInferred from Rocuronium structure
C9SInferred from Rocuronium structure
C10SInferred from Rocuronium structure
C13SInferred from Rocuronium structure
C14SInferred from Rocuronium structure
C16SInferred from Rocuronium structure
C17RInferred from Rocuronium structure

Mechanistic Investigations of 1,2 Dehydro 3 Oxo Desallyl Rocuronium at the Molecular and Cellular Level in Vitro Focus

In Vitro Receptor Binding Kinetics and Thermodynamics

In vitro receptor binding studies are fundamental to characterizing the interaction of a ligand, such as 1,2-dehydro-3-oxo desallyl rocuronium (B1662866), with its target receptor. These studies provide quantitative measures of the binding affinity and can offer insights into the thermodynamic forces driving the interaction.

Affinity for Nicotinic Acetylcholine (B1216132) Receptor Subtypes (e.g., α1β1γδ, α7) in Isolated Systems

To understand the neuromuscular blocking profile of 1,2-dehydro-3-oxo desallyl rocuronium, it would be essential to determine its binding affinity for various subtypes of the nicotinic acetylcholine receptor (nAChR). The muscle-type nAChR, with a subunit composition of (α1)₂β1γδ (fetal) or (α1)₂β1εδ (adult), is the primary target for neuromuscular blocking agents. Additionally, evaluating the affinity for neuronal nAChR subtypes, such as the α7 subtype, would be crucial to assess its potential for off-target effects.

This information is typically presented in the form of equilibrium dissociation constants (Kd) or inhibition constants (Ki), with lower values indicating higher binding affinity.

Hypothetical Data Table for nAChR Subtype Affinity:

Receptor SubtypeLigandKi (nM)Source
(α1)₂β1εδ (adult muscle)1,2-Dehydro-3-oxo Desallyl RocuroniumData Not Available-
α7 (neuronal)1,2-Dehydro-3-oxo Desallyl RocuroniumData Not Available-

This table is for illustrative purposes only. No public data is available to populate it.

Competitive Ligand Binding Assays with Established Ligands

Competitive ligand binding assays are a standard method to determine the affinity of a test compound by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand with a known affinity for the target receptor. In the context of 1,2-dehydro-3-oxo desallyl rocuronium, such assays would involve competition with established nAChR antagonists like α-bungarotoxin or [³H]-epibatidine. The results of these assays are often expressed as the half-maximal inhibitory concentration (IC₅₀), which can be converted to a Ki value.

Hypothetical Data Table for Competitive Binding:

Labeled LigandReceptor SourceTest CompoundIC₅₀ (nM)
[³H]-EpibatidineTorpedo nAChR Membranes1,2-Dehydro-3-oxo Desallyl RocuroniumData Not Available
[¹²⁵I]-α-BungarotoxinHuman α7 nAChR1,2-Dehydro-3-oxo Desallyl RocuroniumData Not Available

This table is for illustrative purposes only. No public data is available to populate it.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interaction between a ligand and its receptor at an atomic level. These in silico approaches can predict the binding mode of a compound and provide insights into the stability of the ligand-receptor complex.

Identification of Key Binding Residues and Interaction Motifs

Molecular docking simulations could predict the specific amino acid residues within the nAChR binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with 1,2-dehydro-3-oxo desallyl rocuronium. This information is critical for understanding the structural basis of its antagonist activity.

Evaluation of Binding Poses and Conformational Changes upon Binding

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose over time and to observe any conformational changes in the receptor that may occur upon ligand binding. This can help to elucidate the dynamic nature of the interaction and the mechanism by which the ligand stabilizes the receptor in a non-functional state.

In Vitro Electrophysiological Studies on Isolated Receptor Systems

Electrophysiological techniques, particularly patch-clamp recordings on isolated cells expressing specific nAChR subtypes, provide a direct functional measure of the effect of a compound on receptor activity. These studies can confirm the antagonistic properties of 1,2-dehydro-3-oxo desallyl rocuronium and quantify its potency in inhibiting acetylcholine-induced ion channel opening. Data from such experiments are typically presented as concentration-response curves, from which parameters like the IC₅₀ for channel blockade can be derived.

Hypothetical Data Table for Electrophysiological Potency:

Receptor SubtypeCell SystemTest CompoundIC₅₀ (µM) for ACh-evoked current inhibition
(α1)₂β1εδHEK-293 cells1,2-Dehydro-3-oxo Desallyl RocuroniumData Not Available
α7Xenopus oocytes1,2-Dehydro-3-oxo Desallyl RocuroniumData Not Available

This table is for illustrative purposes only. No public data is available to populate it.

Modulation of Ion Channel Activity in Recombinant Receptor Constructs

Rocuronium functions by binding to the α-subunits of the nAChR, thereby preventing acetylcholine from binding and opening the ion channel. researchgate.net This competitive antagonism blocks the influx of sodium and potassium ions, preventing membrane depolarization and subsequent muscle contraction. nih.gov The interaction is non-depolarizing, meaning the compound stabilizes the receptor in a resting, non-conducting state without causing initial fasciculations. wikipedia.org

For 1,2-Dehydro-3-oxo Desallyl Rocuronium, the fundamental mechanism of action would be expected to remain the same—competitive antagonism at the nAChR. However, the structural modifications would likely modulate the potency and kinetics of this interaction. In vitro studies using recombinant receptor constructs (e.g., expressing adult muscle-type α1₂β1εδ nAChRs) would be essential to quantify these changes. It is hypothesized that the altered geometry and electronic distribution of the molecule would affect its binding affinity (Kᵢ) and the concentration required to inhibit 50% of the acetylcholine-induced current (IC₅₀). The introduction of the 1,2-dehydro and 3-oxo groups could alter the planarity and polarity of the A-ring, potentially influencing how the steroid backbone docks within the receptor's binding pocket.

Illustrative Data: Predicted In Vitro Ion Channel Modulation

Compound Predicted Target Predicted Mechanism Expected IC₅₀ (nM) Notes
Rocuronium (Reference) Muscle-type nAChR Competitive Antagonism 50 - 100 Established values from literature.

Analysis of Allosteric Effects on Receptor Function

Beyond competitive antagonism at the acetylcholine binding site, some neuromuscular blockers can exert allosteric effects, binding to sites topographically distinct from the agonist binding pocket to modulate receptor function. While Rocuronium's primary action is competitive, its large steroid structure could physically obstruct the ion channel pore or influence receptor gating allosterically. oup.com Some studies also suggest that aminosteroids can interact with presynaptic muscarinic receptors, which modulate acetylcholine release, though this is a secondary effect. nih.gov

The structural changes in 1,2-Dehydro-3-oxo Desallyl Rocuronium could introduce or modify allosteric interactions. The increased planarity of the A-ring due to the 1,2-double bond might facilitate deeper penetration into the receptor vestibule or interactions with allosteric sites within the transmembrane domain. Conversely, the removal of the N-allyl group might reduce the molecule's ability to interact with specific hydrophobic sub-pockets that could be involved in allosteric modulation. Investigating this derivative on recombinant receptors would involve protocols designed to detect non-competitive inhibition, such as assessing its effect on the maximal response to acetylcholine or its ability to bind to the receptor in the presence of a saturating concentration of agonist.

Structure-Activity Relationship (SAR) Derivations from Molecular Modifications

The potency, onset, and duration of action of aminosteroid (B1218566) neuromuscular blockers are dictated by their three-dimensional structure and the nature of their functional groups. nih.gov The modifications transforming Rocuronium into 1,2-Dehydro-3-oxo Desallyl Rocuronium would each contribute to a unique pharmacological profile.

Impact of the 1,2-Dehydro Moiety on Receptor Recognition and Affinity

The increased planarity of the A-ring in 1,2-Dehydro-3-oxo Desallyl Rocuronium could lead to a less optimal fit within the curved binding pocket of the nAChR compared to the saturated A-ring of Rocuronium. This conformational change might slightly alter the trajectory of the attached morpholino group, potentially weakening its interaction with the receptor. This could result in a decrease in binding affinity and, consequently, lower neuromuscular blocking potency.

Role of the 3-oxo Group in Ligand-Receptor Complementarity

In Rocuronium, the 3-position features a hydroxyl group which is acetylated. The 3-desacetyl metabolite of Rocuronium is known to possess significantly less activity. nih.gov The presence of an oxygenated function at C3 is important for potency. In 1,2-Dehydro-3-oxo Desallyl Rocuronium, this position is modified to a ketone (an oxo group).

The 3-oxo group is a hydrogen bond acceptor but lacks the hydrogen bond donating ability of a hydroxyl group. This change would alter the electronic character of the A-ring and eliminate a potential hydrogen bond interaction with the receptor, which could contribute to binding affinity. The presence of a conjugated enone system (the 1,2-dehydro and 3-oxo groups together) creates a planar, electron-poor region in the molecule. This modification would significantly impact the ligand-receptor complementarity, likely leading to a reduction in potency compared to the parent compound.

Influence of Desallylation on Steric and Electronic Parameters Governing Binding

The most significant modification in a pharmacological context is likely the removal of the allyl group from the quaternary nitrogen at position 16 (desallylation). The allyl group in Rocuronium is a key structural feature responsible for its lower potency compared to Vecuronium, which in turn contributes to its rapid onset of action. oup.com The principle is that a larger number of molecules of a less potent drug are needed for effect, creating a steeper concentration gradient and faster diffusion to the neuromuscular junction. oup.com

Removing the allyl group would reduce the steric bulk around the quaternary nitrogen. More importantly, the allyl group contributes to the specific electronic and hydrophobic character of that part of the molecule. Its absence in 1,2-Dehydro-3-oxo Desallyl Rocuronium would fundamentally alter the interaction of the D-ring substituent with its corresponding binding subsite on the nAChR. Structure-activity relationships for Rocuronium analogues have shown that modifications to this quaternary ammonium (B1175870) substituent have a profound impact on potency. wikipedia.org It is therefore predicted that desallylation would significantly decrease the molecule's affinity for the receptor, leading to a marked reduction in neuromuscular blocking potency.

Illustrative Data: Summary of Predicted SAR Effects

Structural Modification Predicted Effect on Molecular Properties Predicted Impact on Receptor Affinity/Potency
1,2-Dehydro Moiety Increases planarity of steroid A-ring. Minor to moderate decrease in affinity due to altered conformation.
3-oxo Group Removes H-bond donor capability; alters electronic character of A-ring. Moderate decrease in affinity due to loss of potential H-bond and altered polarity.

| Desallylation | Reduces steric bulk and alters electronic/hydrophobic character at the quaternary nitrogen. | Significant decrease in affinity and potency. |

Metabolic and Degradation Pathways of 1,2 Dehydro 3 Oxo Desallyl Rocuronium in Vitro and Theoretical Studies

Non-Enzymatic Chemical Degradation Pathways

Photolytic Degradation Pathways of 1,2-Dehydro-3-oxo Desallyl Rocuronium (B1662866)

In vitro and theoretical studies on the photolytic degradation of aminosteroid (B1218566) neuromuscular blocking agents, such as rocuronium and its derivatives, are crucial for understanding their stability and potential transformation under light exposure. While specific research on the photolytic degradation pathways of 1,2-Dehydro-3-oxo Desallyl Rocuronium is not extensively documented in publicly available literature, inferences can be drawn from forced degradation studies conducted on the parent compound, rocuronium bromide.

Forced degradation studies on rocuronium bromide have been performed under various stress conditions, including photolytic settings, as mandated by regulatory authorities for the registration of pharmaceuticals. derangedphysiology.com These studies are designed to identify potential degradation products that could form under exposure to light. Although detailed photolytic degradation pathways for rocuronium are not fully elucidated in the provided search results, the compound has been subjected to photolytic stress conditions (e.g., exposure to 254 nm UV light) in a laboratory setting. nih.govmdpi.com

The structural modifications in 1,2-Dehydro-3-oxo Desallyl Rocuronium, specifically the introduction of a double bond at the 1,2-position, an oxo group at the 3-position, and the absence of the allyl group, could influence its photolytic stability compared to rocuronium. The presence of the α,β-unsaturated ketone system may render the molecule more susceptible to photochemical reactions. Theoretical studies and further experimental work would be necessary to delineate the precise photolytic degradation pathways of this specific derivative.

Table 1: Potential Photolytic Degradation Reactions for Unsaturated Steroidal Ketones

Reaction TypeDescriptionPotential Outcome for 1,2-Dehydro-3-oxo Desallyl Rocuronium
Photoreduction Reduction of the ketone or the double bond.Formation of hydroxyl or saturated derivatives.
[2+2] Cycloaddition Dimerization or reaction with other unsaturated molecules.Formation of cyclobutane derivatives.
Isomerization Geometric or positional isomerization of the double bond.Formation of stereoisomers or isomers with shifted double bonds.
Norrish Type I Cleavage Alpha-cleavage of the carbonyl group.Ring opening and formation of radical intermediates.
Norrish Type II Cleavage Intramolecular hydrogen abstraction by the excited carbonyl group.Cleavage of the steroid backbone.

Note: This table is illustrative and based on general photochemical principles for α,β-unsaturated ketones. Specific pathways for 1,2-Dehydro-3-oxo Desallyl Rocuronium require experimental validation.

Mass Spectrometry-Based Metabolite Identification and Profiling (In Vitro)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and profiling of drug metabolites. impactfactor.orgresearchgate.net While specific in vitro metabolic studies on 1,2-Dehydro-3-oxo Desallyl Rocuronium are not detailed in the available literature, the approach for identifying its metabolites would follow established principles used for related compounds like rocuronium.

High-resolution mass spectrometry (HRMS) plays a critical role in elucidating the structures of metabolites and degradation products. derangedphysiology.com For instance, in studies of rocuronium degradation, HRMS was used to determine the elemental composition of an unknown degradation product, revealing a formal loss of CH2 and an addition of one oxygen atom to the intact drug molecule. derangedphysiology.com Multistage mass spectrometry (MS/MS) experiments provide further structural information by fragmenting the parent ion and analyzing the resulting product ions.

For 1,2-Dehydro-3-oxo Desallyl Rocuronium, an in vitro metabolism study would typically involve incubating the compound with liver microsomes or other enzyme preparations. The resulting mixture would then be analyzed by LC-MS to separate and identify potential metabolites. The accurate mass measurements from HRMS would help in proposing molecular formulas for the metabolites, and the fragmentation patterns from MS/MS would aid in pinpointing the sites of metabolic modification.

Table 2: Expected Mass Shifts for Common Metabolic Transformations

Metabolic ReactionMass Change (Da)
Hydroxylation+15.9949
N-dealkylationVariable
O-dealkylationVariable
Oxidation (e.g., alcohol to ketone)-2.0157
Reduction (e.g., ketone to alcohol)+2.0157
Glucuronidation+176.0321
Sulfation+79.9568

This table provides a general guide to mass shifts observed in mass spectrometry for common metabolic reactions. The exact mass change will depend on the specific atoms involved.

Comparative Analysis of Metabolic Fate with Parent Rocuronium and Known Metabolites (In Vitro)

A comparative analysis of the in vitro metabolic fate of 1,2-Dehydro-3-oxo Desallyl Rocuronium with that of its parent compound, rocuronium, and its known metabolites is essential for understanding how structural modifications impact its biotransformation. Rocuronium itself undergoes limited metabolism.

The primary structural differences in 1,2-Dehydro-3-oxo Desallyl Rocuronium compared to rocuronium are the 1,2-dehydro and 3-oxo functionalities, and the lack of the N-allyl group. These changes can significantly influence its metabolic profile.

The α,β-Unsaturated Ketone System: The introduction of the 1,2-dehydro and 3-oxo groups creates an α,β-unsaturated ketone moiety in the A-ring of the steroid. This functional group can be a target for reductive metabolism, potentially leading to the formation of a 3-hydroxy derivative or saturation of the 1,2-double bond.

Absence of the N-allyl Group: The desallyl modification means that metabolic pathways involving the allyl group in rocuronium, if any, will not be present for this derivative.

In vitro studies comparing the metabolism of these compounds would likely involve incubating each with hepatic enzymes and analyzing the resulting metabolite profiles using techniques like LC-MS. The comparison would focus on identifying unique metabolites of 1,2-Dehydro-3-oxo Desallyl Rocuronium and determining if the rates and pathways of metabolism differ significantly from those of rocuronium.

Table 3: Comparison of Structural Features and Potential Metabolic Hotspots

CompoundKey Structural FeaturePotential In Vitro Metabolic Pathway
Rocuronium N-allyl groupPotential for oxidation or other modifications of the allyl group.
3-hydroxy groupOxidation to a 3-oxo metabolite.
Ester linkageHydrolysis.
1,2-Dehydro-3-oxo Desallyl Rocuronium α,β-Unsaturated ketoneReduction of the ketone and/or the double bond.
Ester linkageHydrolysis.

This table provides a hypothetical comparison based on the structural differences between rocuronium and its derivative. Experimental data is required for confirmation.

Analytical Methodologies for the Quantification and Identification of 1,2 Dehydro 3 Oxo Desallyl Rocuronium in Research Matrices

Chromatographic Separation Techniques Development

Chromatographic techniques are fundamental in the analysis of 1,2-Dehydro-3-oxo Desallyl Rocuronium (B1662866), offering the necessary resolution to separate it from the parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of Rocuronium and its impurities. The European Pharmacopoeia outlines methods for assessing related substances in Rocuronium Bromide, which are applicable to the detection of 1,2-Dehydro-3-oxo Desallyl Rocuronium, identified as Rocuronium EP Impurity H. chemicalbook.com Optimization of HPLC methods is crucial for achieving adequate separation and accurate quantification.

A sensitive and selective HPLC method with amperometric detection has been developed for the simultaneous determination of Rocuronium Bromide and its eight impurities. veeprho.com This method utilizes a Hypersil 100 Silica column (5 µm, 250 mm x 4.6 mm) with a mobile phase consisting of a 4.53 g/L solution of tetramethylammonium (B1211777) hydroxide (B78521) adjusted to pH 7.4 with 85% phosphoric acid and acetonitrile (B52724) in a 1:9 ratio. veeprho.com Amperometric detection is performed at a potential of +0.9 V. veeprho.com For general purity testing, UV detection at 210 nm is also commonly employed. cleanchemlab.com

A study on the degradation behavior of Rocuronium Bromide employed an Agilent H12 C18 column with a mobile phase of diammonium hydrogen phosphate (B84403) buffer (pH 8; 0.04M) and acetonitrile (50:50, v/v) at a flow rate of 1 mL/min for monitoring impurities. cleanchemlab.com

The following table summarizes typical HPLC parameters for the analysis of Rocuronium and its impurities:

Parameter Condition
Column Hypersil 100 Silica (5 µm, 250 mm x 4.6 mm) or C18 column
Mobile Phase Tetramethylammonium hydroxide (pH 7.4):Acetonitrile (1:9) or Diammonium hydrogen phosphate buffer (pH 8):Acetonitrile (50:50)
Flow Rate 1.0 - 2.0 mL/min
Detection Amperometric (+0.9 V) or UV (210 nm)

| Injection Volume | 5 - 20 µL |

For enhanced sensitivity and unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly valuable for quantifying trace levels of impurities in complex biological and chemical matrices.

An LC-MS/MS method for the determination of Rocuronium in human plasma involves separation on a C18 column with a mobile phase of water, acetonitrile, and trifluoroacetic acid (50:50:0.1, v/v). veeprho.com While this method focuses on the parent drug, its principles are directly applicable to the analysis of 1,2-Dehydro-3-oxo Desallyl Rocuronium. Another validated LC-MS/MS method for Rocuronium in human whole blood utilizes a phenyl-hexyl column with a mobile phase of 5 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile. synzeal.com

Mass spectrometric detection is typically performed in the positive ion mode using an electrospray ionization (ESI) source and multiple reaction monitoring (MRM) for quantification. synzeal.com For Rocuronium, the transition m/z 529 → 487 is often monitored. synzeal.com A similar approach can be developed for 1,2-Dehydro-3-oxo Desallyl Rocuronium, with a predicted molecular ion corresponding to its molecular formula, C₃₂H₄₉N₂O₄⁺.

The table below outlines typical LC-MS/MS parameters that can be adapted for the analysis of 1,2-Dehydro-3-oxo Desallyl Rocuronium.

Parameter Condition
Column C18 or Phenyl-Hexyl
Mobile Phase Acetonitrile/Water with additives like formic acid or ammonium formate
Ionization Source Electrospray Ionization (ESI) in positive mode
Detection Mode Multiple Reaction Monitoring (MRM)

| Linear Range | Typically in the ng/mL range |

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of analytes, making it well-suited for the analysis of charged molecules like Rocuronium and its impurities. pharmaffiliates.com CE methods have been developed for the separation of neuromuscular blocking agents, including Rocuronium. cleanchemlab.com

A study describes a CE method using a bare fused-silica capillary with a background electrolyte of 50 mM borate (B1201080) buffer at pH 9.5 containing (2-hydroxypropyl)-γ-cyclodextrin. cleanchemlab.com Separation is achieved by applying a high voltage, and detection can be performed using UV or coupled with mass spectrometry (CE-MS/MS) for enhanced specificity. cleanchemlab.com The European Pharmacopoeia also includes protocols for the analysis of Rocuronium and its enantiomeric purity by capillary electrophoresis.

Sample Preparation Strategies for Biological and Chemical Research Samples

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices. sigmaaldrich.comsigmaaldrich.com For quaternary ammonium compounds like 1,2-Dehydro-3-oxo Desallyl Rocuronium, mixed-mode or ion-exchange SPE cartridges are often employed. The selection of the sorbent material depends on the physicochemical properties of the analyte and the matrix composition. sigmaaldrich.com

A general SPE protocol for a compound like 1,2-Dehydro-3-oxo Desallyl Rocuronium from a biological matrix such as plasma would involve the following steps:

Conditioning of the SPE cartridge with an organic solvent (e.g., methanol) followed by water or an appropriate buffer.

Loading of the pre-treated sample onto the cartridge.

Washing with a weak solvent to remove matrix interferences.

Elution of the analyte with a stronger solvent.

The choice of solvents and sorbents must be optimized to ensure high recovery of the target compound.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases. For the analysis of Rocuronium and its impurities in biological fluids, LLE is a viable option. synzeal.com

A common LLE procedure for Rocuronium in plasma involves adjusting the pH of the sample to an acidic pH (e.g., pH 3) and extracting with an organic solvent like dichloromethane (B109758). veeprho.com To enhance the extraction of the positively charged quaternary ammonium compounds, ion-pairing agents can be added to the aqueous phase. veeprho.com For instance, iodide has been used as an ion-pairing agent prior to extraction with dichloromethane for the LC-MS analysis of Rocuronium. veeprho.com

The table below provides a general overview of an LLE protocol for a research sample.

Step Description Example Solvent/Reagent
Sample pH Adjustment Acidification of the aqueous sample Dilute acid (e.g., HCl) to pH ~3
Ion-Pairing (Optional) Addition of an ion-pairing agent Potassium Iodide solution
Extraction Mixing with an immiscible organic solvent Dichloromethane or Chloroform
Phase Separation Centrifugation to separate aqueous and organic layers -

| Evaporation & Reconstitution | Evaporation of the organic solvent and reconstitution in mobile phase | Nitrogen stream for evaporation |

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications involving the quantification of impurities like 1,2-dehydro-3-oxo desallyl rocuronium, validation ensures the reliability and accuracy of the generated data. The validation of analytical procedures is typically performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics and the experimental data required. simsonpharma.comnih.gov

High-performance liquid chromatography (HPLC) is a common technique for the analysis of rocuronium bromide and its related substances. molcan.comresearchgate.netresearchgate.netresearchgate.net A sensitive and selective HPLC method with amperometric detection (HPLC-ED) has been developed for the simultaneous determination of rocuronium bromide and its eight impurities. researchgate.netresearchgate.netnih.gov

While specific peer-reviewed data for the validation of an analytical method exclusively for 1,2-dehydro-3-oxo desallyl rocuronium is not extensively available in public literature, the principles of such a validation are well-established. The following sections describe how these parameters would be assessed.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference standard) and comparing the measured value to the theoretical value. Another approach is a recovery study, where a known amount of the impurity is added to a sample matrix, and the percentage of the analyte recovered is calculated. For 1,2-dehydro-3-oxo desallyl rocuronium, this would involve spiking a sample of rocuronium bromide with a known quantity of the impurity's reference standard and measuring the recovery. A study on related substances in rocuronium bromide injection showed recovery rates for various impurities to be between 93.86% and 101.83%. molcan.com

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability: The precision of the method under the same operating conditions over a short interval of time.

Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

Linearity and Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For the analysis of impurities, the range typically covers from the reporting threshold to 120% of the specification limit. A study on related substances in rocuronium bromide injection demonstrated good linear relationships for several impurities within a range of 0.35 to 81.85 mg·L-1. molcan.com

The table below illustrates a representative example of acceptance criteria for these validation parameters for an HPLC method for impurity quantification.

Validation ParameterAcceptance CriteriaRepresentative Findings
Accuracy 90.0% - 110.0% Recovery98.5%
Precision (RSD)
- Repeatability≤ 5.0%1.2%
- Intermediate Precision≤ 10.0%2.5%
Linearity (r²) ≥ 0.990.999
Range From LOQ to 120% of impurity limit0.1 µg/mL - 10 µg/mL

Note: This table is for illustrative purposes and represents typical expected values for HPLC impurity methods.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. docksci.com

For impurity analysis, the LOQ is a critical parameter. A sensitive HPLC-ED method for rocuronium and its impurities reported a limit of quantitation ranging from 25 to 750 ng/ml for the examined impurities. researchgate.netresearchgate.netnih.gov Another study involving forced degradation of rocuronium bromide reported a general LOD and LOQ for the method as 3.66 µg/mL and 11.1 µg/mL, respectively. researchgate.netresearchgate.netdntb.gov.ua A Chinese patent for detecting rocuronium bromide intermediates and impurities reported an LOD of 3 µg/ml and an LOQ of 10 µg/ml for several impurities. simsonpharma.comgoogle.com

The table below summarizes the reported detection and quantification limits for rocuronium impurities from various sources.

ParameterReported ValueSource
Limit of Quantification (LOQ) 25 to 750 ng/mlHPLC-ED method for rocuronium and its eight impurities researchgate.netresearchgate.netnih.gov
Limit of Detection (LOD) 3.66 µg/mLForced degradation study of Rocuronium Bromide researchgate.netresearchgate.netdntb.gov.ua
Limit of Quantification (LOQ) 11.1 µg/mLForced degradation study of Rocuronium Bromide researchgate.netresearchgate.netdntb.gov.ua
Limit of Detection (LOD) 3 µg/mlMethod for detecting rocuronium bromide intermediate and impurities simsonpharma.comgoogle.com
Limit of Quantification (LOQ) 10 µg/mlMethod for detecting rocuronium bromide intermediate and impurities simsonpharma.comgoogle.com

Reference Standard Development and Characterization for Impurity Profiling

A well-characterized reference standard is essential for the accurate identification and quantification of 1,2-dehydro-3-oxo desallyl rocuronium. This compound is available from various commercial suppliers as a reference standard, often referred to as Rocuronium EP Impurity H. simsonpharma.comallmpus.com

The development and characterization of a reference standard for impurity profiling involves several key steps:

Synthesis and Purification: The impurity is either synthesized through a dedicated chemical route or isolated from a bulk sample of the API that has been subjected to stress conditions (forced degradation) to generate the impurity. nih.gov Purification is typically achieved through chromatographic techniques to obtain the compound with a high degree of purity.

Structural Elucidation: The chemical structure of the purified impurity is unequivocally confirmed using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which helps to confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement. nih.gov

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Purity Determination: The purity of the reference standard is determined using a high-resolution, stability-indicating analytical method, typically HPLC. The purity is assigned as a percentage and is crucial for the accurate preparation of standard solutions for quantitative analysis. A purity of greater than 95% is often required for a reference standard.

Certificate of Analysis: A comprehensive Certificate of Analysis (CoA) is generated for the reference standard, which includes its identity, purity, assigned value, storage conditions, and re-test date.

The availability of a well-characterized reference standard for 1,2-dehydro-3-oxo desallyl rocuronium allows for its use in system suitability tests, peak identification in chromatograms, and as a calibrant for its quantification in routine quality control and research studies.

Advanced Theoretical and in Silico Studies of 1,2 Dehydro 3 Oxo Desallyl Rocuronium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations provide valuable insights into the electronic properties of molecules, such as 1,2-Dehydro-3-oxo Desallyl Rocuronium (B1662866), which can be correlated with their reactivity and biological activity. These theoretical calculations can elucidate the molecule's stability, electronic distribution, and the nature of its frontier molecular orbitals.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. In the case of 1,2-Dehydro-3-oxo Desallyl Rocuronium, the MEP would likely indicate negative potential regions (red and yellow) around the oxygen atoms of the acetate (B1210297) and morpholino groups, suggesting these are sites prone to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the quaternary ammonium (B1175870) center, indicating a propensity for nucleophilic interaction.

The charge distribution can be quantified through various population analysis methods, such as Mulliken charge analysis. The calculated atomic charges provide a numerical representation of the partial charges on each atom within the molecule. This data is instrumental in understanding the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with its biological target.

Hypothetical Mulliken Atomic Charges for Key Atoms in 1,2-Dehydro-3-oxo Desallyl Rocuronium

AtomHypothetical Mulliken Charge (a.u.)
N (quaternary ammonium)+0.85
O (acetate carbonyl)-0.60
O (acetate ether)-0.55
O (morpholino)-0.50
N (morpholino)-0.45

Frontier Molecular Orbital (FMO) Theory and Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For 1,2-Dehydro-3-oxo Desallyl Rocuronium, the HOMO is likely to be localized on the electron-rich regions, such as the morpholino group, while the LUMO may be distributed over the steroidal backbone and the quaternary ammonium group. The analysis of the HOMO and LUMO electron density distributions can help predict the most probable sites for metabolic transformations and interactions with the active site of its receptor. Quantum chemical descriptors derived from FMO analysis, such as ionization potential, electron affinity, and chemical hardness, can further quantify the molecule's reactivity.

Hypothetical FMO Data and Quantum Chemical Descriptors for 1,2-Dehydro-3-oxo Desallyl Rocuronium

ParameterHypothetical Value (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7
Ionization Potential (I)6.2
Electron Affinity (A)1.5
Global Hardness (η)2.35

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a robust QSAR model, it is possible to predict the activity of novel compounds and to gain insights into the structural features that are important for their biological function.

Development of Physiochemical and Structural Descriptors

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors that encode the physicochemical and structural properties of the molecules. These descriptors can be broadly categorized into several classes:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters, surface area, volume, etc.

Electronic descriptors: Dipole moment, polarizability, HOMO-LUMO energies, etc.

For a QSAR study of 1,2-Dehydro-3-oxo Desallyl Rocuronium and its analogs, a diverse set of descriptors would be calculated to capture the variations in their chemical structures.

Hypothetical Physicochemical and Structural Descriptors for a Series of Rocuronium Analogs

CompoundMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Number of Rotatable Bonds
Analog 1610.72.585.45
Analog 2596.62.290.14
Analog 3624.82.880.26

Correlations with In Vitro Receptor Binding Data and Pharmacological Potency

Once the descriptors are calculated, a QSAR model is developed by correlating these descriptors with experimentally determined biological activity data, such as in vitro receptor binding affinities (e.g., Ki values) or pharmacological potency (e.g., EC50 values). Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the model.

A hypothetical QSAR equation for a series of rocuronium analogs might look like:

log(1/EC50) = 0.5 * LogP - 0.02 * TPSA + 0.1 * NumRotBonds + 2.5

This equation suggests that higher lipophilicity (LogP) and a greater number of rotatable bonds are positively correlated with potency, while a larger topological polar surface area (TPSA) is negatively correlated. Such a model can then be used to predict the potency of new, unsynthesized analogs.

Hypothetical QSAR Model Predictions for Rocuronium Analogs

CompoundExperimental log(1/EC50)Predicted log(1/EC50)
Analog 17.87.7
Analog 27.57.6
Analog 38.18.0

Homology Modeling and De Novo Design of Related Steroidal Scaffolds (Theoretical)

Homology Modeling: When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a theoretical model. This technique relies on the known structure of a homologous protein (the template) to predict the structure of the target protein. For 1,2-Dehydro-3-oxo Desallyl Rocuronium, the target is the nicotinic acetylcholine (B1216132) receptor (nAChR). A homology model of the nAChR could be constructed using the crystal structure of a related receptor as a template. This model would provide a structural framework for understanding the binding of 1,2-Dehydro-3-oxo Desallyl Rocuronium and for designing new ligands.

De Novo Design: De novo design is a computational method for designing novel molecules with desired properties. In the context of drug design, this involves building molecules from scratch within the active site of a target protein. Using the homology model of the nAChR, de novo design algorithms could be employed to generate novel steroidal scaffolds that are predicted to have high binding affinity and specificity for the receptor. These algorithms can explore a vast chemical space and suggest new chemical entities with potentially improved pharmacological profiles compared to existing compounds. The insights gained from DFT and QSAR studies can be used to guide the de novo design process by providing information about the desired electronic and physicochemical properties of the new molecules.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior of molecules at an atomic level. While specific MD simulation studies on 1,2-Dehydro-3-oxo Desallyl Rocuronium are not extensively documented in publicly available literature, the principles and methodologies are well-established from research on related aminosteroidal neuromuscular blocking agents like Rocuronium. nih.govnih.govyoutube.com Such simulations provide critical insights into the conformational flexibility and the intricate interactions with surrounding solvent molecules, which are fundamental to understanding its behavior in a physiological environment.

The primary objective of conducting MD simulations on 1,2-Dehydro-3-oxo Desallyl Rocuronium would be to characterize its three-dimensional structure and dynamic behavior in solution. These simulations can reveal the preferred conformations of the molecule, the flexibility of its steroidal backbone, and the orientation of its substituent groups. Understanding these conformational dynamics is crucial, as the shape of the molecule is intrinsically linked to its potential interactions. nih.gov

A typical MD simulation protocol for 1,2-Dehydro-3-oxo Desallyl Rocuronium would involve several key steps. Initially, a starting 3D structure of the molecule would be generated and optimized using quantum mechanical methods. This structure would then be placed in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The system would be neutralized by adding counter-ions. The interactions between all atoms in the system are described by a force field, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system.

The simulation would then proceed by solving Newton's equations of motion for each atom, allowing the system to evolve over time, typically on the nanosecond to microsecond timescale. nih.gov Throughout the simulation, data on the positions, velocities, and energies of all atoms are collected. Analysis of this trajectory data can provide a wealth of information. For instance, Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the molecule.

The insights gained from MD simulations on the conformational landscape and solvent interactions of 1,2-Dehydro-3-oxo Desallyl Rocuronium would be instrumental in building a comprehensive understanding of its physicochemical properties.

ParameterDescriptionTypical Value/Method
Force Field A set of empirical energy functions and parameters used to describe the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent Model A model representing the solvent molecules in the simulation.TIP3P, SPC/E for water
Simulation Box The periodic boundary conditions used to simulate a bulk system.Cubic or Rectangular
Simulation Time The total time duration for which the molecular dynamics are simulated.100 ns - 1 µs
Temperature The temperature at which the simulation is performed.300 K (physiological)
Pressure The pressure at which the simulation is performed.1 atm
Analysis Metrics Quantities calculated from the simulation trajectory to describe molecular behavior.RMSD, RMSF, Hydrogen Bond Analysis, Radial Distribution Functions

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Biocatalytic Pathways for Structural Modifications

The precise structure of 1,2-Dehydro-3-oxo Desallyl Rocuronium (B1662866) is a prime candidate for innovative structural modifications through biocatalysis. Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high stereoselectivity and environmental sustainability. researchgate.net Future research could focus on employing enzymes to create a library of novel derivatives for research purposes.

Key areas for exploration include:

Stereoselective Reductions: Enzymes such as alcohol dehydrogenases and ene-reductases could be used to stereoselectively reduce the 3-oxo group or the 1,2-dehydro bond. frontiersin.org This would generate a series of stereoisomers, allowing for detailed investigation into the structure-activity relationships (SAR) concerning receptor binding and selectivity.

Transamination: The use of transaminases, which are pyridoxyl phosphate-dependent enzymes, could introduce chiral amine functionalities at specific positions on the steroid backbone. nih.gov This is an increasingly significant method for creating chiral amines in industrial biocatalysis and could yield novel aminosteroid (B1218566) analogues with unique pharmacological profiles. nih.gov

Hydroxylation: Cytochrome P450 monooxygenases could be employed to introduce hydroxyl groups at various positions. This would alter the compound's polarity and hydrogen-bonding capabilities, potentially modulating its interaction with biological targets.

The development of such biocatalytic routes would be facilitated by advances in protein engineering and computational modeling to redesign enzymes for specific transformations on the aminosteroid core. frontiersin.orgnih.govresearchgate.net

Potential Biocatalytic Modification Enzyme Class Potential Outcome
Stereoselective reduction of 3-oxo groupAlcohol DehydrogenaseGeneration of specific 3-hydroxy stereoisomers
Stereoselective reduction of 1,2-double bondEne-ReductaseCreation of saturated steroid backbone with defined stereochemistry
Introduction of chiral amine groupsTransaminaseSynthesis of novel amino-derivatives
Regiospecific hydroxylationCytochrome P450Increased polarity and altered binding properties

Investigation of Interactions with Auxiliary Proteins Beyond Primary Receptors (In Vitro, Theoretical)

While the interaction of aminosteroids with nicotinic acetylcholine (B1216132) receptors is well-documented, the potential interactions of 1,2-Dehydro-3-oxo Desallyl Rocuronium with other proteins remain an unaddressed academic question. Future in vitro and theoretical studies could explore these "off-target" interactions, which may reveal novel biological activities or provide insights into unexpected physiological effects.

Theoretical approaches, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of ligands to proteins. mdpi.comsemanticscholar.org These computational methods can be used to screen the compound against a wide range of proteins, including enzymes, ion channels, and transport proteins, to identify potential auxiliary binding partners. Such studies can elucidate the steric and electrostatic complementarity between the ligand and potential binding sites. mdpi.com In vitro experimental validation would then be necessary to confirm these theoretical predictions.

Application in Receptor Probe Development for Pharmacological Research

The unique structure of 1,2-Dehydro-3-oxo Desallyl Rocuronium makes it a potential candidate for development as a molecular probe. By chemically modifying the structure to incorporate reporter groups (e.g., fluorescent tags, radioactive isotopes, or biotin), it could be transformed into a valuable tool for pharmacological research.

Such probes could be used to:

Map the distribution and density of specific receptor subtypes in various tissues.

Investigate the molecular architecture of receptor binding pockets.

Study the kinetics of ligand-receptor binding in real-time.

The development of these probes would require synthetic strategies that allow for the precise attachment of a reporter group without significantly compromising the compound's affinity for its target receptor.

Development of Advanced Analytical Techniques for Low-Level Detection in Complex Matrices

Detecting and quantifying minute amounts of specific compounds in complex biological matrices like blood, plasma, or urine is a significant analytical challenge. technologynetworks.comresearchgate.netnih.gov Future research should focus on developing highly sensitive and specific analytical methods for 1,2-Dehydro-3-oxo Desallyl Rocuronium.

Advanced analytical platforms are essential for such tasks. technologynetworks.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), offer the necessary selectivity and sensitivity. technologynetworks.comresearchgate.netresearchgate.net HRMS can accurately distinguish between compounds with very similar molecular weights, while MS/MS provides detailed structural information for confident identification. researchgate.net The development of robust methods using these technologies would be crucial for pharmacokinetic studies or for monitoring the presence of this compound in various biological systems.

Analytical Technique Key Advantage Application
High-Performance Liquid Chromatography (HPLC)Separation of complex mixturesIsolation of the compound from biological matrix components
Gas Chromatography-Mass Spectrometry (GC-MS)High resolution and specificity for volatile compoundsQuantification and identification (may require derivatization) researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High sensitivity and specificityGold standard for quantifying low-level compounds in biological fluids technologynetworks.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurementUnambiguous identification and screening for unknown metabolites researchgate.net

Deepening Computational Insights into Complex Biological Interactions

Computational chemistry offers a powerful lens through which to examine the intricate dance between a ligand and its biological targets at an atomic level. semanticscholar.org For 1,2-Dehydro-3-oxo Desallyl Rocuronium, deepening computational insights could illuminate the precise nature of its interactions. Molecular dynamics (MD) simulations can reveal the dynamic movements and conformational changes that occur upon binding, providing a more complete picture than static docking studies alone. nih.gov

Theoretical Design and Synthesis of Next-Generation Aminosteroid Analogues for Research Purposes

The scaffold of 1,2-Dehydro-3-oxo Desallyl Rocuronium serves as an excellent starting point for the theoretical design and subsequent synthesis of novel aminosteroid analogues for research applications. nih.govresearchgate.netmdpi.com By applying principles of medicinal chemistry and structure-based drug design, new molecules can be conceived with potentially enhanced selectivity, affinity, or novel functionalities.

The process would involve:

In Silico Design: Using the computational insights gained from studies described in the previous section, researchers can design new analogues with modified functional groups. mdpi.com This could involve altering the substitution pattern on the steroid core or modifying the side chains to probe interactions with the receptor.

Chemical Synthesis: The designed compounds would then be synthesized. This could involve multi-step synthetic routes to build the complex aminosteroid structure with the desired modifications. nih.gov

Biological Evaluation: The newly synthesized analogues would be subjected to in vitro and potentially in vivo testing to evaluate their pharmacological properties and compare them to the parent compound, thus establishing a structure-activity relationship (SAR). mdpi.com

This iterative cycle of design, synthesis, and evaluation is fundamental to the development of new chemical tools for pharmacological research. nih.gov

Conclusion

Summary of Key Research Advancements on 1,2-Dehydro-3-oxo Desallyl Rocuronium (B1662866)

Research on 1,2-Dehydro-3-oxo Desallyl Rocuronium has primarily focused on its identification, synthesis, and characterization as a significant impurity of the widely used neuromuscular blocking agent, Rocuronium Bromide. chemicalbook.com This compound, also known as Rocuronium EP Impurity H, is crucial for the quality control and standardization of pharmaceutical-grade Rocuronium Bromide. pharmaffiliates.comnih.govallmpus.com

Key advancements have centered on its use as a reference standard in High-Performance Liquid Chromatography (HPLC). This application is vital for the accurate identification and quantification of impurities within rocuronium formulations, ensuring the safety and efficacy of the final drug product. The synthesis and isolation of 1,2-Dehydro-3-oxo Desallyl Rocuronium have been pivotal for these analytical purposes.

While the primary biological activity of this compound is understood to be a competitive neuromuscular blocker that binds to nicotinic acetylcholine (B1216132) receptors, in-depth pharmacological studies exclusively on this derivative are not extensively documented in publicly available research. Its investigation has been largely in the context of its role as a related substance in the manufacturing and stability testing of rocuronium.

Broader Implications for Understanding the Chemical Biology of Neuromuscular Blockers and Their Derivatives

The study of 1,2-Dehydro-3-oxo Desallyl Rocuronium, although primarily as an impurity, has broader implications for the field of chemical biology, particularly concerning neuromuscular blockers. The existence and analysis of such derivatives underscore the importance of structure-activity relationships in drug design and development. The structural modifications in 1,2-Dehydro-3-oxo Desallyl Rocuronium compared to the parent rocuronium molecule—specifically the 1,2-dehydro and 3-oxo groups—can inform our understanding of how even minor chemical changes can potentially alter the pharmacological profile of steroidal neuromuscular blocking agents.

Investigating the neuromuscular blocking potency and potential side effects of such impurities is crucial for a comprehensive understanding of the safety profile of the parent drug. This contributes to a more complete picture of the chemical biology of aminosteroidal compounds at the neuromuscular junction. Furthermore, the development of analytical methods to detect and quantify these derivatives drives innovation in analytical chemistry, which is essential for ensuring the purity of complex pharmaceutical compounds.

Outlook for Future Academic Investigations in the Field of Steroidal Compounds

The future of academic investigations into steroidal compounds, particularly those related to neuromuscular blockade, is moving towards the development of agents with more ideal pharmacological profiles and improved safety. researchgate.netnih.gov While research on specific impurities like 1,2-Dehydro-3-oxo Desallyl Rocuronium is likely to remain focused on analytical and safety aspects, the broader field is exploring several promising avenues.

One area of future research is the synthesis of novel steroidal derivatives with faster onset and shorter duration of action, mimicking the profile of succinylcholine (B1214915) without its associated side effects. nih.govnih.gov Additionally, the development of novel reversal agents that can rapidly and safely antagonize the effects of steroidal neuromuscular blockers continues to be a significant area of interest. researchgate.netnih.gov

Future academic studies may also delve deeper into the structure-activity relationships of various steroidal compounds to design molecules with enhanced target specificity and reduced off-target effects. This includes a more thorough investigation of how different functional groups and stereochemistry influence the interaction with nicotinic acetylcholine receptors and other biological targets. While dedicated research on the specific biological effects of 1,2-Dehydro-3-oxo Desallyl Rocuronium may not be a primary focus, its study as part of the broader characterization of rocuronium and its derivatives will continue to be relevant.

Compound Information Table

Compound NameOther Names
1,2-Dehydro-3-oxo Desallyl RocuroniumRocuronium EP Impurity H chemicalbook.compharmaffiliates.comnih.govallmpus.com
Rocuronium BromideRocuronium nih.govnih.govnih.govnih.gov
Acetylcholine-
SuccinylcholineSuxamethonium nih.gov
Neostigmine- nih.govresearchgate.net
Edrophonium-
Gantacurium- researchgate.netnih.gov
CW002- researchgate.netnih.gov
CW011- researchgate.netnih.gov
L-cysteine- researchgate.netnih.gov
Adamgammadex sodium- nih.gov
Calabadions- nih.gov
SugammadexOrg-25969 nih.govresearchgate.net
Vecuronium- researchgate.netnih.govresearchgate.net
Pancuronium- nih.gov
Rapacuronium- nih.gov

Q & A

Q. What dosing protocols are recommended for 1,2-Dehydro-3-oxo Desallyl Rocuronium in special populations (e.g., elderly or obese patients)?

  • Methodological Answer : Population pharmacokinetic models incorporate covariates like age, BMI, and ASA class. Bayesian forecasting individualizes dosing based on creatinine clearance and hepatic function. For obese patients, lean body weight (LBW) dosing is preferred to avoid prolonged blockade, as demonstrated in rocuronium studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.